4-(Trichloromethyl)pyridine
Overview
Description
4-(Trichloromethyl)pyridine is a chemical compound with the molecular formula C6H4Cl3N. It is a derivative of pyridine, where a trichloromethyl group is attached to the fourth position of the pyridine ring. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research.
Mechanism of Action
Target of Action
4-(Trichloromethyl)pyridine, also known as nitrapyrin, is primarily used as a nitrification inhibitor . Its main targets are the nitrifying bacteria in the soil, particularly Nitrosomonas species . These bacteria play a crucial role in the nitrogen cycle by converting ammonia (NH3) to nitrite (NO2−), a process known as nitrification .
Mode of Action
Nitrapyrin interacts with its targets by inhibiting the activity of the ammonia monooxygenase enzyme (AMO), which is responsible for the oxidation of ammonia to hydroxylamine, the first step in nitrification . By inhibiting this enzyme, nitrapyrin effectively slows down the nitrification process, reducing the conversion of ammonia to nitrate .
Biochemical Pathways
The inhibition of nitrification by nitrapyrin affects several biochemical pathways. It reduces the production of nitrate (NO3−), a form of nitrogen that can be easily leached from the soil, thereby decreasing nitrogen loss . This results in an increase in the concentration of ammonia (NH3) and ammonium (NH4+) in the soil
Pharmacokinetics
It is known that nitrapyrin is metabolized in the soil . The exact metabolic pathways and the impact of these processes on the bioavailability of nitrapyrin are areas of ongoing research.
Result of Action
The primary result of nitrapyrin’s action is the reduction of nitrate leaching and nitrous oxide emissions, both of which have significant environmental implications . By slowing down the nitrification process, nitrapyrin helps to maintain higher levels of ammonia and ammonium in the soil, which can be beneficial for plant growth . It also leads to an increase in ammonia volatilization .
Action Environment
The efficacy and stability of nitrapyrin are influenced by various environmental factors. For instance, the pH and temperature of the soil can affect the rate of nitrification and, consequently, the effectiveness of nitrapyrin as a nitrification inhibitor . Additionally, the presence of other compounds in the soil can potentially interact with nitrapyrin, affecting its stability and activity .
Biochemical Analysis
Biochemical Properties
4-(Trichloromethyl)pyridine plays a crucial role in biochemical reactions, particularly as a nitrification inhibitor. It interacts with enzymes such as methane monooxygenase, which is involved in the oxidation of methane. The compound inhibits the activity of this enzyme, thereby affecting the oxidation process . Additionally, this compound interacts with other biomolecules, including proteins and cofactors, influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It has been observed to inhibit the growth and oxidation processes in certain methanotrophic bacteria . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits the oxidation of methane and ammonia, which are critical processes in certain bacterial cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through enzyme inhibition. It binds to the active site of methane monooxygenase, preventing the enzyme from catalyzing the oxidation of methane . This inhibition is reversible, as repeated washing of the inhibited cells can restore enzyme activity. The compound also affects gene expression by altering the transcriptional activity of genes involved in methane and ammonia oxidation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its inhibitory effects on enzymes can diminish with prolonged exposure. Studies have shown that the inhibition of methane oxidation by this compound can be reversed over time with repeated washing of the cells . Additionally, the compound’s stability and degradation in laboratory conditions can influence its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits nitrification without causing significant adverse effects. At high doses, it can exhibit toxic effects, including disruption of normal cellular processes and potential toxicity to the organism . Threshold effects have been observed, where the compound’s inhibitory effects plateau beyond a certain dosage.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to nitrification inhibition. It interacts with enzymes such as methane monooxygenase and ammonia monooxygenase, affecting the metabolic flux of methane and ammonia oxidation . The compound’s presence can alter metabolite levels, influencing the overall metabolic balance within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound can accumulate in certain cellular compartments, affecting its localization and activity . Its distribution within the cell can influence its inhibitory effects on enzymes and other biomolecules.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments within the cell, where it interacts with target enzymes and proteins. Post-translational modifications and targeting signals play a role in directing this compound to its site of action . This localization is essential for its inhibitory effects on biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trichloromethyl)pyridine typically involves the chlorination of 4-methylpyridine. The reaction is carried out using chlorine gas in the presence of a catalyst, such as iron(III) chloride, at elevated temperatures. The process can be summarized as follows: [ \text{C}_6\text{H}_7\text{N} + 3\text{Cl}_2 \rightarrow \text{C}_6\text{H}_4\text{Cl}_3\text{N} + 3\text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 4-(Trichloromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound N-oxide using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of this compound can yield 4-methylpyridine, typically using reducing agents such as lithium aluminum hydride.
Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, ether solvents, and low temperatures.
Substitution: Nucleophiles like amines or thiols, polar aprotic solvents, and moderate temperatures.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: 4-methylpyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Trichloromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Comparison with Similar Compounds
2-Chloro-6-(trichloromethyl)pyridine:
Trifluoromethylpyridine: This compound is used in the synthesis of agrochemicals and pharmaceuticals due to its unique physicochemical properties.
Uniqueness: 4-(Trichloromethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-(trichloromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3N/c7-6(8,9)5-1-3-10-4-2-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQFHKYYTOIWOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40177346 | |
Record name | 4-(Trichloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40177346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22796-40-3 | |
Record name | 4-(Trichloromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22796-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Trichloromethyl)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022796403 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Trichloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40177346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(trichloromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.100 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(TRICHLOROMETHYL)PYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EZG3N8F3A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 4-(trichloromethyl)pyridine against fungi?
A1: While the provided research highlights the fungicidal effectiveness of this compound, the exact mechanism of action at the molecular level is not elucidated in these studies. Further research is needed to pinpoint the specific cellular targets and downstream effects responsible for its fungicidal activity.
Q2: The research mentions a compound, pyroxychlor, which is also known as 2-chloro-6-methoxy-4-(trichloromethyl)pyridine. How does the sensitivity of different fungal species to pyroxychlor vary?
A: Research indicates a significant difference in sensitivity to pyroxychlor among Phytophthora and Pythium species []. Phytophthora species exhibit similar sensitivities, with steep dosage-response curves and ED50 values ranging from 0.4 to 6.2 ppm []. In contrast, Pythium species show more varied responses. While some Pythium species demonstrate similar sensitivity to Phytophthora, others like P. sylvaticum exhibit high tolerance, showing minimal inhibition even at high concentrations (100 ppm) []. This variability underscores the importance of understanding species-specific sensitivities when developing targeted fungicidal applications.
Q3: Has this compound, specifically as pyroxychlor, been investigated for practical applications in controlling fungal diseases?
A: Yes, pyroxychlor has shown promise in controlling alfalfa sickness, a soilborne disease complex often associated with Phytophthora species []. In a controlled environment, incorporating pyroxychlor into soil significantly reduced disease severity in alfalfa plants compared to untreated controls []. This suggests its potential as a soil treatment for managing specific fungal diseases in agriculture.
Q4: The provided research focuses on the fungicidal activity of this compound. Are there studies exploring the structure-activity relationship (SAR) of this compound or its derivatives?
A: While the provided research doesn't delve into specific SAR studies for this compound, one study compares the translocation properties of pyroxychlor with a 6-amino analogue []. Investigating how structural modifications impact a compound's movement within a plant is crucial for understanding its efficacy and potential for systemic action. This comparison suggests initial exploration into how altering the this compound structure might affect its biological properties. Further research focusing on synthesizing and evaluating various derivatives is necessary to establish a comprehensive SAR profile.
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